molecular formula C10H15Cl3N2 B167236 1-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 38869-46-4

1-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B167236
CAS No.: 38869-46-4
M. Wt: 269.6 g/mol
InChI Key: ORKOLISAYPZGHP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine dihydrochloride is an organic compound with the molecular formula C10H13ClN2 · 2HCl. It is a white crystalline solid that is soluble in water and has a strong odor. This compound is widely used in scientific research due to its pharmacological properties, particularly its interaction with serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperazine dihydrochloride can be synthesized through the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)piperazine dihydrochloride is extensively used in scientific research due to its interaction with serotonin receptors. It serves as a:

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)piperazine monohydrochloride
  • 1-(3-Chlorophenyl)piperazine hydrochloride
  • 1-(4-Chloro-2-fluorophenyl)piperazine

Comparison: 1-(4-Chlorophenyl)piperazine dihydrochloride is unique due to its specific interaction with serotonin receptors, which makes it particularly useful in neurological research. Compared to its analogs, it has a distinct pharmacological profile that provides valuable insights into serotonin receptor function .

Properties

IUPAC Name

1-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOLISAYPZGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-46-4
Record name 1-(4-chlorophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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